molecular formula C11H22N2O3 B14768841 cis-4-(Boc-methylamino)-3-hydroxypiperidine

cis-4-(Boc-methylamino)-3-hydroxypiperidine

Cat. No.: B14768841
M. Wt: 230.30 g/mol
InChI Key: DGPOPIMILSMVPL-UHFFFAOYSA-N
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Description

cis-4-(Boc-methylamino)-3-hydroxypiperidine (CAS 933477-84-0) is a piperidine derivative with a molecular formula of $ \text{C}{11}\text{H}{22}\text{N}2\text{O}3 $ and a molecular weight of 230.30 g/mol. It features a bicyclic structure where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) protected methylamino group at the 4-position and a hydroxyl group at the 3-position in a cis-configuration . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. Its Boc-protected amine enhances stability during synthetic processes, while the hydroxyl group provides a handle for further functionalization .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(3-hydroxypiperidin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3

InChI Key

DGPOPIMILSMVPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-methylamino)-3-hydroxypiperidine typically involves the following steps:

    Protection of the Amino Group: The starting material, piperidine, undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected piperidine.

    Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation at the third position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Methylation: The hydroxylated intermediate is further reacted with methylamine to introduce the methylamino group at the fourth position. This step is typically carried out under basic conditions using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or basic conditions to yield the free amine.

ConditionsReagents/SolventsOutcomeYieldSource
Alkaline hydrolysisNaOH/H<sub>2</sub>O, EtOAcFree methylamino group liberated94–95% ,

Example : Treatment with aqueous sodium hydroxide and tert-butyl dicarbonate (Boc<sub>2</sub>O) in ethyl acetate removes the Boc group, enabling subsequent alkylation or acylation of the amine .

Functionalization of the Hydroxyl Group

The C3 hydroxyl group undergoes activation for nucleophilic substitution.

Mesylation

Methanesulfonyl chloride (MsCl) converts the hydroxyl group into a mesylate, a versatile leaving group.

ConditionsReagents/SolventsProductYieldSource
0–25°C, 1–2 hMsCl, TEA, CH<sub>2</sub>Cl<sub>2</sub>cis-4-(Boc-methylamino)-3-mesylpiperidine89–98% ,

Key Data :

  • Optimal molar ratio: 1:1.1 (hydroxypiperidine:MsCl) .

  • Reaction proceeds stereospecifically, retaining cis configuration .

Nucleophilic Substitution Reactions

The mesylate intermediate participates in SN2 reactions with nucleophiles.

NucleophileConditionsProductYieldSource
Azide (NaN<sub>3</sub>)DMF, 80°C, 12 hcis-4-(Boc-methylamino)-3-azidopiperidine85%*
AminesEtOH, refluxPiperidine derivatives with amine substituents

*Yield estimated based on analogous reactions in .
†General piperidine reactivity inferred from .

Reductive Amination

The deprotected methylamino group reacts with aldehydes/ketones under reductive conditions.

SubstrateReagentsProductYieldSource
CyclohexanoneNaBH<sub>3</sub>CN, MeOHcis-4-(cyclohexylmethylamino)-3-hydroxypiperidine70%*

*Yield based on similar reductive aminations of Boc-protected amines .

Cyclization Reactions

The hydroxyl and methylamino groups enable intramolecular cyclization.

ConditionsReagentsProductYieldSource
Acidic conditions (HCl)EtOH, refluxHexahydro-1H-pyrrolo[3,4-c]pyridine derivatives60%*

*Yield inferred from related spirodiketopiperazine syntheses .

Hydrogenation and Reduction

While not directly reported, the hydroxyl group could be reduced to a methylene group under standard conditions (e.g., H<sub>2</sub>/Pd-C).

Critical Considerations

  • Stereochemistry : Reactions retain the cis configuration unless harsh conditions induce epimerization .

  • Solvent Effects : Polar aprotic solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) favor mesylation, while protic solvents (e.g., EtOH) aid reductive amination , .

  • Boc Stability : The Boc group remains intact under mild acidic/basic conditions but cleaves in strong acids (e.g., TFA) .

Scientific Research Applications

cis-4-(Boc-methylamino)-3-hydroxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a valuable tool in the development of new drugs and therapeutic agents.

    Medicine: Research on this compound includes its potential use in the treatment of various diseases, such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it an important building block in industrial processes.

Mechanism of Action

The mechanism of action of cis-4-(Boc-methylamino)-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of cis-4-(Boc-methylamino)-3-hydroxypiperidine to other piperidine derivatives highlight its role as a versatile building block. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
This compound 933477-84-0 $ \text{C}{11}\text{H}{22}\text{N}2\text{O}3 $ 230.30 4-(Boc-methylamino), 3-hydroxyl (cis) Intermediate in drug synthesis; Boc protection aids in stability during reactions .
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine 219985-15-6 $ \text{C}{11}\text{H}{22}\text{N}2\text{O}3 $ 230.30 4-aminomethyl, 3-hydroxyl (cis) Used in peptide mimetics and kinase inhibitors; aminomethyl group enables diverse coupling .
cis-N-benzyl-3-methylamino-4-methylpiperidine Not provided $ \text{C}{14}\text{H}{22}\text{N}_2 $ 218.34 3-methylamino, 4-methyl, N-benzyl (cis) Key intermediate in scaleable synthesis of pharmaceuticals; benzyl group facilitates deprotection .
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride 2105380-44-5 $ \text{C}8\text{H}{17}\text{Cl}2\text{FN}2 $ 231.14 4-azetidinyl, 3-fluoro (cis) Explored in CNS drug discovery; fluorine enhances bioavailability and metabolic stability .
cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid 1006891-33-3 $ \text{C}{11}\text{H}{19}\text{NO}_5 $ 245.27 3-Boc-amino, 4-carboxylic acid (cis) Utilized in peptidomimetic scaffolds; carboxylic acid enables conjugation .

Key Comparative Insights

Substituent Flexibility: this compound and cis-1-Boc-4-aminomethyl-3-hydroxypiperidine share identical molecular weights but differ in substituent positioning. The former’s methylamino group is ideal for alkylation or acylation, while the latter’s aminomethyl group is better suited for nucleophilic substitutions . cis-N-benzyl-3-methylamino-4-methylpiperidine lacks hydroxyl and Boc groups but includes a benzyl-protected amine, simplifying synthetic routes for large-scale production .

Functional Group Impact: Fluorine in cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride improves pharmacokinetic properties, whereas the hydroxyl group in the target compound enhances hydrogen-bonding interactions in drug-receptor binding . The carboxylic acid in cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid broadens its utility in prodrug design compared to the hydroxyl group in the target compound .

Synthetic Utility: Boc protection in this compound and cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid ensures amine stability during multi-step syntheses, contrasting with the benzyl group in cis-N-benzyl-3-methylamino-4-methylpiperidine, which requires harsher conditions for removal .

Research Findings and Limitations

While direct comparative studies on biological activity are scarce, structural analyses suggest:

  • This compound is favored in CNS drug discovery due to its balanced lipophilicity ($\log P \approx 1.5$) and hydrogen-bonding capacity .
  • cis-1-Boc-4-aminomethyl-3-hydroxypiperidine shows superior solubility in polar solvents (e.g., DMSO >50 mg/mL), making it advantageous for aqueous-phase reactions .
  • The absence of in vivo data for these compounds underscores the need for future studies evaluating their metabolic stability and toxicity profiles.

Biological Activity

Cis-4-(Boc-methylamino)-3-hydroxypiperidine is a piperidine derivative notable for its unique stereochemistry and biological activity. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring, which significantly influences its chemical behavior and potential therapeutic applications. Its molecular formula is C_{12}H_{22}N_{2}O_{4}, with a molecular weight of approximately 216.28 g/mol .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors, thereby modulating their activity. The specific biological effects depend on the target molecules involved in these interactions. Studies have focused on evaluating its binding affinities and the resulting biological effects, which are crucial for understanding its therapeutic potential .

Biological Activity

The compound has been investigated for several pharmacological activities:

  • Enzyme Interaction : It has shown the ability to modulate enzyme activities, which can influence metabolic pathways.
  • Receptor Binding : Its interactions with receptors suggest potential applications in treating various conditions, particularly in the field of medicinal chemistry .

Table 1: Biological Activities of this compound

Activity Type Description
Enzyme ModulationAlters enzyme activities, impacting metabolic pathways
Receptor InteractionBinds to specific receptors, potentially influencing therapeutic outcomes
Antimicrobial PropertiesExhibits activity against certain microbial strains

Case Studies

Several studies have explored the biological activity of related piperidine derivatives, providing insights into their pharmacological profiles.

  • Opioid Receptor Antagonism : A study on structurally similar compounds demonstrated their ability to act as opioid receptor antagonists. These findings suggest that this compound may share similar properties, potentially offering therapeutic benefits in pain management and substance abuse treatment .
  • Antitumor Potential : Research has indicated that certain piperidine derivatives can inhibit tumor growth when used in combination with DNA-damaging agents. This suggests that this compound might also possess antitumor properties worth exploring .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps aimed at optimizing yield and purity. Recent advancements in synthetic methodologies have enhanced the efficiency of producing this compound and its derivatives .

Table 2: Synthetic Methods for Piperidine Derivatives

Method Description
One-Pot ReactionsCombines multiple stages into a single reaction to enhance efficiency
Chemoselective SynthesisFocuses on selective reactions to produce desired derivatives
Asymmetric Synthesis TechniquesUtilizes chiral catalysts to achieve enantioselectivity in product formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-4-(Boc-methylamino)-3-hydroxypiperidine, and how can stereochemical purity be ensured during synthesis?

  • Methodological Guidance :

  • Step 1 : Start with cis-configured precursors (e.g., cis-3-hydroxypiperidine derivatives) to preserve stereochemistry. For Boc protection, use anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or TEA in solvents such as DCM or THF .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Confirm stereochemical integrity using chiral HPLC or polarimetry .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel with gradient elution) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of This compound under varying pH and temperature conditions?

  • Methodological Guidance :

  • Experimental Design :
  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
  • Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours).
  • Quantify decomposition products and calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • Critical Parameters : Include controls (e.g., inert atmosphere) to exclude oxidative degradation. Use NMR to confirm structural changes in degraded samples .

Q. What analytical techniques are optimal for distinguishing cis- and trans-isomers of 4-(Boc-methylamino)-3-hydroxypiperidine?

  • Methodological Guidance :

  • NMR : Compare coupling constants (J3,4J_{3,4}) in 1^1H NMR; cis-isomers typically exhibit smaller JJ values due to spatial proximity of hydroxyl and Boc-methylamino groups .
  • X-ray Crystallography : Resolve absolute configuration for ambiguous cases .
  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases for baseline separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound derivatives?

  • Methodological Guidance :

  • Data Triangulation : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systematic biases. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What computational strategies are effective for predicting the conformational dynamics of This compound in solution?

  • Methodological Guidance :

  • Molecular Dynamics (MD) : Simulate solvation in explicit water using AMBER or GROMACS. Analyze hydrogen-bonding networks between the hydroxyl group and Boc carbonyl .
  • Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G(d) level to map rotational barriers around the piperidine ring .
  • Validation : Correlate computational results with experimental NOE (Nuclear Overhauser Effect) data from NMR .

Q. How does the hydroxyl group at position 3 influence the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Guidance :

  • Comparative Studies : Synthesize analogs lacking the 3-OH group. Compare reaction rates in SN2 conditions (e.g., alkylation with methyl iodide in DMF/K₂CO₃).
  • Mechanistic Probes : Use isotopic labeling (18^{18}O at 3-OH) to track participation in transition states via kinetic isotope effects (KIE) .

Q. What in vitro/in vivo models are suitable for studying the pharmacokinetic profile of This compound?

  • Methodological Guidance :

  • In Vitro : Use Caco-2 cell monolayers to assess permeability (Papp). Measure metabolic stability in liver microsomes (human/rat) with LC-MS quantification .
  • In Vivo : Administer the compound to rodents via IV/PO routes. Collect plasma samples for LC-MS/MS analysis to calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} .

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